molecular formula C13H13FN4OS B11250388 2-(4-Fluorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

2-(4-Fluorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

Cat. No.: B11250388
M. Wt: 292.33 g/mol
InChI Key: BAUIGFARJVGYGW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-Fluorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzyme activity and modulate biological processes . For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

Uniqueness

What sets 2-(4-Fluorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide apart is its specific fluorophenyl substitution, which enhances its bioactivity and potential pharmacological applications. The presence of the fluorine atom increases the compound’s lipophilicity and stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C13H13FN4OS

Molecular Weight

292.33 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C13H13FN4OS/c14-10-4-2-9(3-5-10)8-11(19)15-12-16-17-13-18(12)6-1-7-20-13/h2-5H,1,6-8H2,(H,15,16,19)

InChI Key

BAUIGFARJVGYGW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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